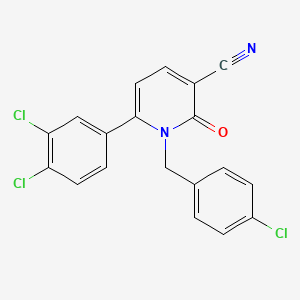
1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives involves multifaceted chemical reactions, employing various starting materials and conditions to achieve the desired products. For instance, novel compounds of dihydropyridine carbonitriles have been synthesized by reacting aldehydes with substituted phenyl ethanones and cyanoacetates or malononitrile in the presence of ammonium acetate, elucidating the structure from chemical and spectroscopic data (Khalifa, Al-Omar, & Ali, 2017). Similarly, the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives from the aminomethylation of pyridine dicarbonitriles showcases the versatility of pyridine chemistry (Хрусталева et al., 2014).
Molecular Structure Analysis
X-ray diffraction analysis provides detailed insights into the molecular and crystal structure of pyridine derivatives. For example, crystal structure determination of pyridine carbonitriles reveals the geometry and spatial arrangement of molecules, critical for understanding the compound's chemical reactivity and interactions (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyridine carbonitriles engage in various chemical reactions, demonstrating a range of reactivities and functional group transformations. The reactivity of diaminopyridine carbonitriles with sulfonyl chlorides, for instance, yields tris-sulfonyl derivatives, showcasing the functional versatility of these compounds (Katritzky, Rachwał, Smith, & Steel, 1995).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray analysis and spectroscopic studies provide a foundation for understanding these properties and their implications for compound applications (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties of pyridine carbonitriles, including reactivity patterns, stability, and interaction with various reagents, are central to their utility in synthetic chemistry. The synthesis and characterization of transition metal complexes with pyridine derivatives highlight their potential as ligands in coordination chemistry (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
The chemical compound of interest, 1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, is part of a broader category of pyridine derivatives. These compounds are significant in scientific research for their versatile applications. A study by Al-Issa (2012) delved into the synthesis of a series of pyridine and fused pyridine derivatives, showcasing the compound's potential in forming isoquinoline, pyrido[2,3-d]pyrimidine, and pyrazolo-[3,4-b]-pyridine derivatives, among others. This indicates the compound's utility in synthesizing a wide range of chemical derivatives for various applications (Al-Issa, 2012).
Optical and Junction Characteristics
The structural, optical, and junction characteristics of pyridine derivatives have been extensively studied, as seen in the work of Zedan, El-Taweel, and El-Menyawy (2020). Their research on similar pyridine derivatives revealed insights into their monoclinic polycrystalline nature, optical energy gaps, and diode ideality factors, indicating the compound's potential in optoelectronic applications (Zedan et al., 2020).
Antimicrobial Properties
A study by Sadeek, Zordok, El‐Attar, and Ibrahim (2015) highlighted the synthesis of metal complexes with pyridine derivatives, demonstrating their significant antibacterial activity. This suggests the compound's potential role in developing new antimicrobial agents (Sadeek et al., 2015).
Material Properties and Applications
The compound's derivatives have been analyzed for their material properties. For instance, Baluja and Talaviya (2016) investigated the physical properties like density, sound speed, and viscosity of dihydropyridine derivatives in different solvents, highlighting their potential in material science for understanding solute-solvent interactions (Baluja & Talaviya, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-(3,4-dichlorophenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-15-5-1-12(2-6-15)11-24-18(8-4-14(10-23)19(24)25)13-3-7-16(21)17(22)9-13/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJMQBCMZQRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
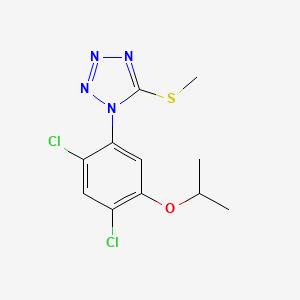
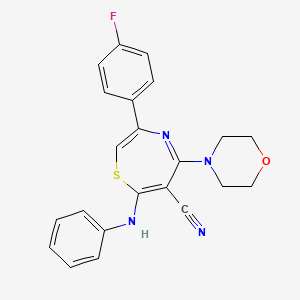
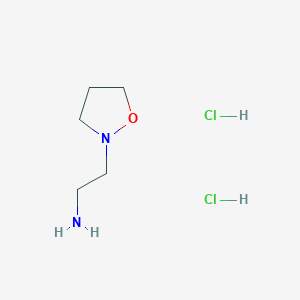
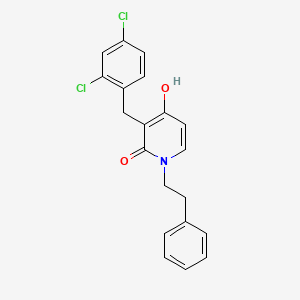
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)
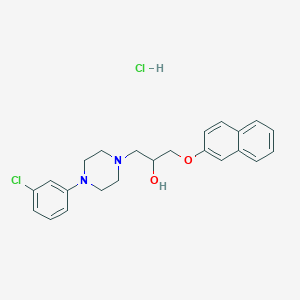

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
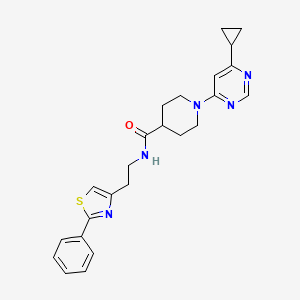
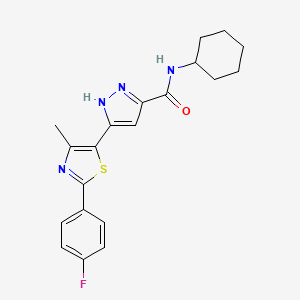
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)